molecular formula C14H12N2S2 B102548 2,2'-Bibenzothiazoline CAS No. 19258-20-9

2,2'-Bibenzothiazoline

Cat. No. B102548
CAS RN: 19258-20-9
M. Wt: 272.4 g/mol
InChI Key: LYPDJBMOMMJHAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-Bibenzothiazoline is a chemical compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The specific structure of 2,2'-Bibenzothiazoline implies that it is a dimeric form where two benzothiazoline units are linked. Benzothiazoles and their derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through several methods. One approach involves the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions to yield a series of 2-phenylbenzothiazoles with potent antitumor properties . Another method described for the synthesis of 2-aminobenzothiazoles starts from aryl isothiocyanates and formamides under metal-free conditions, suggesting the formation of aminyl radicals that add to isothiocyanates and cyclize via sulfur-centered radical intermediates . Additionally, a condition-controlled strategy allows for the selective synthesis of 2-acylbenzothiazoles and bibenzo[b][1,4]thiazines from aryl methyl ketones and disulfanediyldianilines using microwave-assisted, metal-free conditions . The synthesis of bibenzo[b][1,4]thiazines has also been achieved through a free-radical condensation reaction of 2,2'-dithiodianiline and methyl aryl ketones with AIBN as a radical initiator .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can exhibit interesting features such as dynamic helical chirality, as observed in the synthesis and conformational properties of certain bisoxazoline compounds . The crystal structure of 3H-2-imino-4-methylbenzothiazoline has been determined, providing insights into the intermolecular attractions within the crystal lattice . These structural analyses are crucial for understanding the properties and potential applications of benzothiazole derivatives.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, 2-methylenebenzothiazolines can react with methylenecyclopropenes to yield a variety of products, including cross-conjugated systems and spiro-cyclopentafurans, depending on the substituents of the methylenecyclopropenes . The reaction of 2,5-(dibenzothiazolin-2-yl)thiophene with metal ions has been studied, showing that it can behave as a neutral ligand or as a dianion, depending on the metal ion involved . Furthermore, N-substituted 2-sulfenamoylbenzoates and 1,2-benzisothiazolin-3-ones have been synthesized through substitution reactions, with 1,2-benzisothiazolin-3-one acting as a leaving group .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure and the nature of substituents. These properties are essential for their biological activity and their potential use in various applications. For example, the antitumor properties of 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole have been attributed to its potent and selective inhibitory activity against cancer cell lines, which is not reliant on the induction of CYP1A1 expression . The solid-state packing of bibenzo[b][1,4]thiazines can exhibit diversiform arrangements, which may affect their material properties .

Scientific Research Applications

Antioxidant Activity Assessment

2,2'-Bibenzothiazoline has been extensively studied in the context of determining antioxidant activity. The compound is integral in assays like the ABTS (2,2′-Azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) test, which is used to assess the antioxidant capacity of various substances. These tests are crucial in fields ranging from food engineering to medicine and pharmacy, owing to the significance of antioxidants in mitigating oxidative stress-related damage in biological systems. The ABTS assay, in particular, is based on the transfer of both a hydrogen atom and an electron and is known for its applicability, advantages, and limitations when evaluating complex samples (Munteanu & Apetrei, 2021).

Radical Scavenging Detection in HPLC

2,2'-Bibenzothiazoline, specifically its radical cation form (ABTS*+), is also used in HPLC (High-Performance Liquid Chromatography) methods to detect radical scavengers in complex matrices. The method leverages the ABTS*+ to interact with HPLC-separated analytes, allowing for the selective and sensitive identification of radical scavengers. The versatility and applicability of this approach make it suitable for analyzing compounds of diverse chemical natures, including natural antioxidants and plant extracts (Koleva, Niederländer, & van Beek, 2001).

Catalysis and Synthesis of Heterocycles

The structural motif of benzothiazoles, closely related to 2,2'-Bibenzothiazoline, is frequently utilized in the synthesis of compounds with pharmaceutical significance. These heterocyclic structures serve as core components in developing agents with various biological activities, ranging from anti-HIV properties to enzyme inhibition. The synthesis often involves complex reactions, including metal-catalyzed processes and multi-component synthesis techniques, highlighting the chemical versatility and applicability of benzothiazole derivatives in medicinal chemistry (Ma et al., 2011).

Mechanistic Insights into Antioxidant Assays

Further research has delved into the mechanistic aspects of ABTS-based assays, shedding light on the reaction pathways involved in these antioxidant capacity evaluations. Understanding these pathways is crucial for interpreting the assay results accurately, especially when comparing the antioxidant capacity of different compounds. The complexity of these reactions and their relevance to the overall antioxidant capacity of a system underline the significance of these assays in various scientific fields (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Safety And Hazards

2,2’-Bibenzothiazoline is not intended for human or veterinary use and is for research use only. It is also a known allergen and dermatological sensitizer . Sensitivity to 2,2’-Dibenzothiazyl disulfide, a related compound, may be identified with a clinical patch test .

properties

IUPAC Name

2-(2,3-dihydro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S2/c1-3-7-11-9(5-1)15-13(17-11)14-16-10-6-2-4-8-12(10)18-14/h1-8,13-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPDJBMOMMJHAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(S2)C3NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60940918
Record name 2,2',3,3'-Tetrahydro-2,2'-bi-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Bibenzothiazoline

CAS RN

19258-20-9
Record name 2,2'-Bibenzothiazoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77506
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2',3,3'-Tetrahydro-2,2'-bi-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MC Thompson, DH Busch - Journal of the American Chemical …, 1964 - ACS Publications
A series of nickel (II) complexes has been synthesized with thetetradentate Schiff base ligands formed between-diketones and 3-mercaptoethy lamine. Although the formation of the-…
Number of citations: 158 pubs.acs.org
M Sainsbury - Second Supplements to the 2nd Edition of Rodd's …, 1991 - Elsevier
Publisher Summary This review is based upon the literature covered in chemical abstracts from 1986 to 1996; however, some duplication of synthetic methodologies was found to be …
Number of citations: 15 www.sciencedirect.com

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